molecular formula C7H13NO4 B1282599 (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid CAS No. 74761-42-5

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

Cat. No. B1282599
CAS RN: 74761-42-5
M. Wt: 175.18 g/mol
InChI Key: CEFVHPDFGLDQKU-UHFFFAOYSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is a compound that is structurally related to amino acids and is of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the properties and potential applications of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid.

Synthesis Analysis

The synthesis of related compounds, such as those discussed in the papers, often involves the formation of ester and amide bonds, which are also present in (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. For example, the compound analyzed in the first paper includes an ester linkage as part of its structure, which is a common functional group in bioactive molecules . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct stereochemistry, as demonstrated in the second paper where X-ray crystallography was used to confirm the stereochemistry of a new amino acid component of bestatin .

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has been determined using various analytical techniques. In the first paper, vibrational spectroscopy and molecular docking studies were used to analyze the structure and potential interactions of the compound . The second paper utilized X-ray crystallography to determine the stereochemistry of a related amino acid derivative . These methods are crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be inferred from the chemical reactions of structurally related compounds. The presence of amino and ester groups in the molecule suggests that it could participate in reactions typical of these functional groups, such as amide bond formation or hydrolysis. The first paper discusses the electronic properties and charge transfer within a similar molecule, which are important factors in determining its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be deduced from the properties of related compounds. The first paper provides information on the vibrational frequencies, electronic properties, and band gap energy of a similar compound, which are indicative of its stability and reactivity . The second paper does not directly discuss physical properties but does mention the melting point of a derivative, which is related to the compound's stability . These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis of Unique Amino Acids : The compound has been utilized in the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This synthesis demonstrates the compound's relevance in producing complex biochemical structures (Namikoshi et al., 1989).

  • Biosynthesis Studies : It's been used in research exploring the biosynthesis of certain glucosinolates in plant species, indicating its role in understanding plant biochemistry (Chisholm, 1973).

  • Renin Inhibition : The compound has been synthesized as an intermediate for preparing renin inhibitory peptides, which are significant in medical research, especially in the context of cardiovascular diseases (Thaisrivongs et al., 1987).

Chemical Analysis and Characterization

  • X-ray Crystallography : It has been involved in X-ray crystallography studies for determining the stereochemistry of various compounds, demonstrating its use in structural chemistry (Nakamura et al., 1976).

  • Isolation and Identification : Research has included the isolation of this compound from various natural sources, like whole herbs, showing its importance in phytochemical studies (Lin et al., 2007).

  • Chemoenzymatic Synthesis : The compound has been synthesized chemoenzymatically, showing its application in synthetic chemistry and enzymology (Andruszkiewicz et al., 1990).

  • Meteorite Analysis : Interestingly, this compound and its analogues have been identified in meteorites, suggesting its importance in astrobiology and the study of organic compounds in extraterrestrial environments (Cronin et al., 1985).

Safety And Hazards

This involves studying the compound’s toxicity, potential for causing allergic reactions, and environmental impact. Regulatory bodies like the EFSA have guidelines for conducting these assessments .

Future Directions

This could involve predicting potential applications for the compound based on its properties and biological activity. It could also involve suggesting modifications to the compound to improve its properties or activity .

properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVHPDFGLDQKU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449173
Record name (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid

CAS RN

74761-42-5
Record name N-(Methoxycarbonyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74761-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(methoxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

To a solution of L-valine, d8 (Cambridge Isotope Laboratories, 0.4949 g) in 1N sodium hydroxide (3.95 mL) was added sodium carbonate (0.419 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 30 minutes and reaction mixture was stirred for 3 h at 0° C. Reaction mixture was washed with ethyl ether (3×15 mL) and aqueous layer was acidified to pH=1 with concentrated HCl. Aqueous layer was extracted dichloromethane (3×15 mL) and organic layers were dried (MgSO4) and concentrated to give 2-Methoxycarbonylamino-3-methyl-butyric acid, d8 as a white solid (0.5681 g).
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d8
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Synthesis routes and methods II

Procedure details

To a solution of d-valine, (5.0 g) in 1N sodium hydroxide (42.7 mL) was added sodium carbonate (4.53 g). The solution was cooled to 0° C. and methyl chloroformate (0.289 mL) was added dropwise over 2 h and reaction mixture was stirred for 2 h at 0° C. White reaction mixture was diluted with enough H2O to form a colorless solution and washed with ethyl ether (3×30 mL). Aqueous layer was acidified to pH=2 with concentrated HCl to give a white precipitate that collected by filtration, washed with H2O and dried under high vacuum to give 2-Methoxycarbonylamino-3-methyl-butyric acid as a crystalline white solid (4.668 g). LCMS-ESI−: calc'd for C7H13NO4: 176.2 (M+H+). Found: 175.9 (M+H+).
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5 g
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Zou, L Guo, H Li, M Zhai - Journal of the Energy Institute, 2022 - Elsevier
The existence of tar is the most severe problem hindering the development of biomass gasification technology. The high-temperature cracking method is an effective method to remove …
Number of citations: 3 www.sciencedirect.com
J Liu, J Han, K Izawa, T Sato, S White… - European Journal of …, 2020 - Elsevier
Tailor-made AAs are indispensable components of modern medicinal chemistry and are becoming increasingly prominent in new drugs. In fact, about 30% of small-molecule …
Number of citations: 45 www.sciencedirect.com
JA Henderson, D Bilimoria, M Bubenik… - Bioorganic & Medicinal …, 2015 - Elsevier
The treatment of HCV with highly efficacious, well-tolerated, interferon-free regimens is a compelling clinical goal. Trials employing combinations of direct-acting antivirals that include …
Number of citations: 10 www.sciencedirect.com
JA Henderson, D Bilimoria, M Bubenik… - Bioorganic & Medicinal …, 2015 - Elsevier
Inhibitors of the HCV NS5A nonstructural protein are showing promising clinical potential in the treatment of hepatitis C when used in combination with other direct-acting antiviral agents…
Number of citations: 15 www.sciencedirect.com
V Ramdas, R Talwar, M Banerjee, AA Joshi, AK Das… - 2019 - ACS Publications
The identification of a novel class of potent pan-genotypic NS5A inhibitors with good pharmacokinetic profile suitable for potential use in treating HCV infections is disclosed here. The …
Number of citations: 13 pubs.acs.org
C Ramu, T Kumaraguru, MS Reddy, HB Rode… - …, 2023 - thieme-connect.com
We have designed and developed an easily accessible advanced intermediate of ledipasvir that allowed late-stage cyclopropanation and difluorination, thereby providing a novel and …
Number of citations: 0 www.thieme-connect.com

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